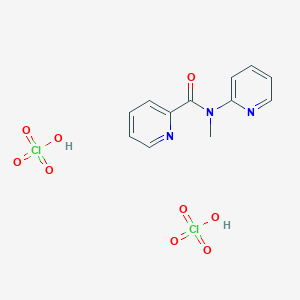
N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-pyridin-2-ylpyridine-2-carboxamide typically involves the reaction of pyridine derivatives with methylating agents under controlled conditions. One common method involves the use of N-methylation of pyridine-2-carboxamide using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-pyridin-2-ylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
N-methyl-N-pyridin-2-ylpyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of N-methyl-N-pyridin-2-ylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Akt, a key protein involved in cell signaling pathways related to fibrosis and inflammation . By inhibiting Akt phosphorylation, the compound exerts anti-fibrotic and anti-inflammatory effects, making it a potential therapeutic agent for conditions like chronic kidney disease.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyridone-5-carboxamide: A structurally similar compound with known anti-fibrotic and anti-inflammatory properties.
N-methyl-4-pyridone-5-carboxamide: Another related compound with similar biological activities.
Uniqueness
N-methyl-N-pyridin-2-ylpyridine-2-carboxamide stands out due to its unique combination of a pyridine ring and a carboxamide group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific signaling pathways, such as Akt phosphorylation, further distinguishes it from other similar compounds.
Properties
CAS No. |
925429-26-1 |
|---|---|
Molecular Formula |
C12H13Cl2N3O9 |
Molecular Weight |
414.15 g/mol |
IUPAC Name |
N-methyl-N-pyridin-2-ylpyridine-2-carboxamide;perchloric acid |
InChI |
InChI=1S/C12H11N3O.2ClHO4/c1-15(11-7-3-5-9-14-11)12(16)10-6-2-4-8-13-10;2*2-1(3,4)5/h2-9H,1H3;2*(H,2,3,4,5) |
InChI Key |
IOBZREUHSUNIFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)C2=CC=CC=N2.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















